AChE Inhibition vs. Structural Analog
The dimethylcarbamothioate scaffold is known to confer acetylcholinesterase (AChE) inhibitory activity. In a study evaluating related carbamates, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor in its series, with an IC50 of 38.98 μM [1]. This data provides a quantitative benchmark for the class. However, for the target compound O-5-Bromopyridin-3-yl dimethylcarbamothioate, no specific IC50 data against AChE or any other enzyme has been reported in the open literature. The presence of the 5-bromo-3-pyridyl group, as opposed to the chlorophenyl-carbamoyl-phenyl group in the benchmark compound, is predicted to alter binding kinetics and selectivity, but the magnitude and direction of this effect remain unquantified.
| Evidence Dimension | AChE Inhibition Potency |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (IC50 = 38.98 μM) [1] |
| Quantified Difference | Unquantifiable due to lack of target data |
| Conditions | Spectrophotometric Ellman's method using electric eel AChE [1] |
Why This Matters
Without direct comparative data, this compound cannot be claimed to have superior or inferior AChE inhibition; its utility in this application is purely speculative.
- [1] Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., & Trejtnar, F. (2016). O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor (IC50 = 38.98 μM). Molecules, 21(12), 1680. View Source
